Cas no 864859-87-0 (N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide)
N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide
- Benzamide, N-[6-acetyl-3-(2-benzothiazolyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]-4-(1-methylethoxy)-
- N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide
- F1298-1014
- 864859-87-0
- AKOS002067437
- N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide
- VU0489096-1
- N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-propan-2-yloxybenzamide
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- Inchi: 1S/C26H25N3O3S2/c1-15(2)32-18-10-8-17(9-11-18)24(31)28-26-23(25-27-20-6-4-5-7-21(20)33-25)19-12-13-29(16(3)30)14-22(19)34-26/h4-11,15H,12-14H2,1-3H3,(H,28,31)
- InChI Key: XYTCYHGNVMIQMA-UHFFFAOYSA-N
- SMILES: C(NC1SC2=C(C=1C1=NC3=CC=CC=C3S1)CCN(C(C)=O)C2)(=O)C1=CC=C(OC(C)C)C=C1
Computed Properties
- Exact Mass: 491.13373402g/mol
- Monoisotopic Mass: 491.13373402g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 5
- Complexity: 745
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 128Ų
N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1298-1014-2μmol |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-5μmol |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-10μmol |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-20μmol |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-1mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-2mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-3mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-4mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-5mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1298-1014-10mg |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-4-(propan-2-yloxy)benzamide |
864859-87-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide
Recent Advances in the Study of N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide (CAS: 864859-87-0)
The compound N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide (CAS: 864859-87-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have highlighted the unique structural features of this compound, which combines a benzothiazole moiety with a thienopyridine scaffold, offering a promising platform for drug development. The presence of the acetyl and isopropoxy groups further enhances its bioactivity, making it a candidate for targeting specific biological pathways. Researchers have employed advanced synthetic techniques, including multi-step organic synthesis and computational modeling, to optimize the compound's yield and purity.
Pharmacological evaluations have demonstrated that N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide exhibits potent inhibitory effects on certain kinase enzymes, which are implicated in various diseases, including cancer and inflammatory disorders. In vitro and in vivo studies have shown promising results, with the compound displaying high selectivity and low cytotoxicity, suggesting its potential as a lead compound for further drug development.
One of the key findings from recent research is the compound's ability to modulate cellular signaling pathways, particularly those involving protein kinases. This property has been explored in the context of oncology, where the compound has shown efficacy in inhibiting tumor growth in preclinical models. Additionally, its anti-inflammatory properties have been investigated, with studies indicating its potential to suppress pro-inflammatory cytokines, making it a candidate for treating chronic inflammatory conditions.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further research. Current efforts are focused on structural optimization and formulation development to enhance its pharmacokinetic profile.
In conclusion, N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-4-(propan-2-yloxy)benzamide represents a promising candidate for drug development, with its unique structural and pharmacological properties offering multiple avenues for therapeutic intervention. Continued research and collaboration across disciplines will be essential to fully realize its potential in addressing unmet medical needs.
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